molecular formula C5H7F3N4 B1419152 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 1157126-01-6

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No.: B1419152
CAS No.: 1157126-01-6
M. Wt: 180.13 g/mol
InChI Key: JNJNROJNNQBVCQ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound that features a trifluoromethyl group and a 1,2,4-triazole ring

Biochemical Analysis

Biochemical Properties

3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to potential enzyme inhibition or activation . Additionally, the triazole ring can form hydrogen bonds with target biomolecules, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them . The trifluoromethyl group lowers the pKa of the compound, enhancing its interaction with biomolecules . Additionally, the triazole ring facilitates hydrogen bonding, which is crucial for its binding affinity . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, it has been observed to have minimal toxic effects while exerting its biochemical actions . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the therapeutic window of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its function and activity . Understanding its subcellular localization is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine typically involves the reaction of 1H-1,2,4-triazole with a trifluoromethylated precursor. One common method involves the use of 2,2,2-trifluoroethylamine as a starting material, which undergoes nucleophilic substitution with 1H-1,2,4-triazole under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for drug development and other applications where stability and bioavailability are crucial.

Properties

IUPAC Name

3,3,3-trifluoro-2-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)4(1-9)12-3-10-2-11-12/h2-4H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJNROJNNQBVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 2
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 3
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 4
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 5
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine
Reactant of Route 6
3,3,3-trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine

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